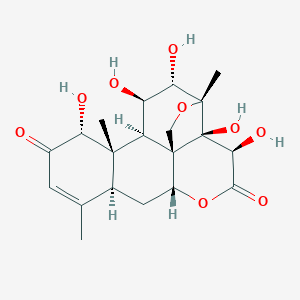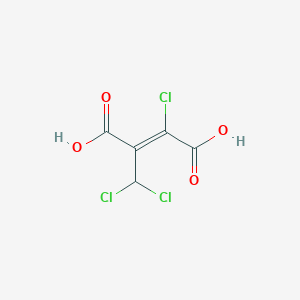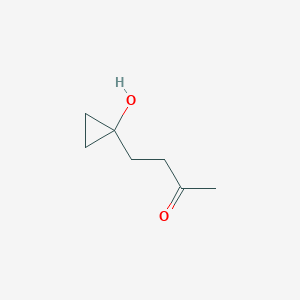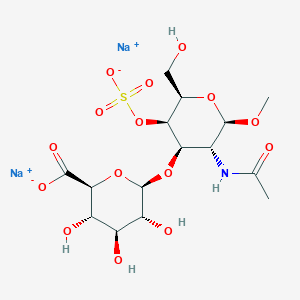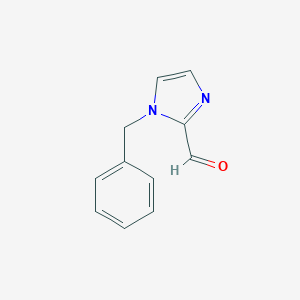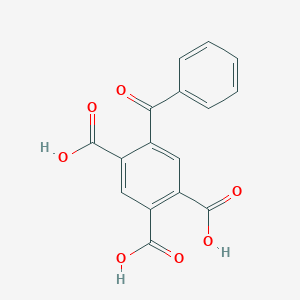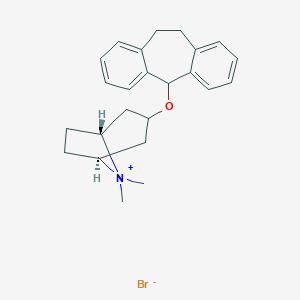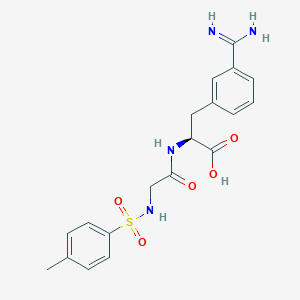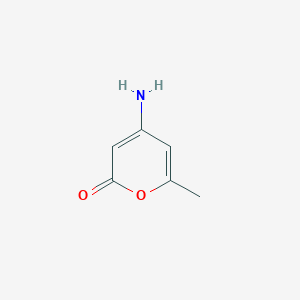
4-氨基-6-甲基-2H-吡喃-2-酮
概述
描述
4-Amino-6-methyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing ring systems that have captivated the interest of synthetic chemists due to their broad spectrum of biological and pharmaceutical properties . The compound’s structure consists of a pyran ring with an amino group at the 4-position and a methyl group at the 6-position.
科学研究应用
4-Amino-6-methyl-2H-pyran-2-one has a wide range of scientific research applications, including:
作用机制
Target of Action
It’s worth noting that similar compounds have been found to exhibit herbicidal activity . These compounds are designed and synthesized for their potential to inhibit the growth of various weeds .
Mode of Action
It’s known that similar compounds interact with their targets leading to disruptions in carbon metabolism and formation of a cytoskeleton . This interaction results in the inhibition of weed growth .
Biochemical Pathways
Related compounds have been suggested to disrupt carbon metabolism and cytoskeleton formation . These disruptions could potentially lead to downstream effects such as growth inhibition in certain plants .
Result of Action
Similar compounds have been found to exhibit good herbicidal activity under pre-emergence conditions . This suggests that 4-amino-6-methyl-2H-pyran-2-one may also have potential herbicidal effects.
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-2H-pyran-2-one can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea under conventional thermal heating or microwave activation . The reaction typically takes place in boiling ethanol in the presence of a catalytic amount of hydrochloric acid, resulting in the formation of 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones .
Industrial Production Methods
Industrial production methods for 4-amino-6-methyl-2H-pyran-2-one are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Amino-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include various substituted pyran derivatives, which can have different functional groups attached to the pyran ring, depending on the reagents and conditions used.
相似化合物的比较
4-Amino-6-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:
4-Hydroxy-6-methyl-2H-pyran-2-one: This compound has a hydroxyl group instead of an amino group at the 4-position.
4-Methoxy-6-methyl-2H-pyran-2-one: This compound has a methoxy group at the 4-position.
The uniqueness of 4-amino-6-methyl-2H-pyran-2-one lies in its amino group, which imparts different chemical and biological properties compared to its hydroxyl and methoxy analogs.
属性
IUPAC Name |
4-amino-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDXSWUPBSFGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 4-amino-6-methyl-2H-pyran-2-one?
A: 4-Amino-6-methyl-2H-pyran-2-one (2) is a valuable building block for synthesizing more complex heterocyclic compounds. One key application is its reaction with β-dicarbonyl compounds, which leads to the formation of 5-oxopyrano[4,3-b]pyridines. [, ] This highlights the compound's utility in constructing fused heterocyclic systems, potentially valuable in medicinal chemistry and materials science.
Q2: How does the reactivity of 4-amino-6-methyl-2H-pyran-2-one compare to its azide analogue?
A: While both 4-amino-6-methyl-2H-pyran-2-one (2) and its azide analogue, 4-azido-6-methyl-2H-pyran-2-one (1), share the same core structure, they exhibit different reactivities. [] The azide derivative (1) readily undergoes 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes, yielding 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. [] This difference in reactivity highlights how subtle structural changes within a molecule can significantly influence its chemical behavior and suitability for specific synthetic transformations.
Q3: Are there any studies on the reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes?
A: While the provided research excerpts do not delve into the specific reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes, one paper title suggests the existence of such studies. [] Further investigation into this specific research could reveal valuable insights into the reactivity profile of 4-amino-6-methyl-2H-pyran-2-one and its potential in synthesizing diverse pyran-based compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


